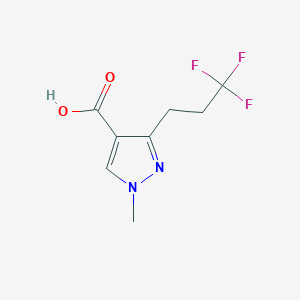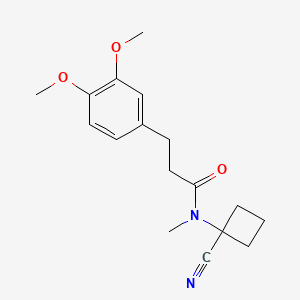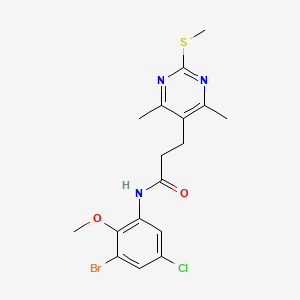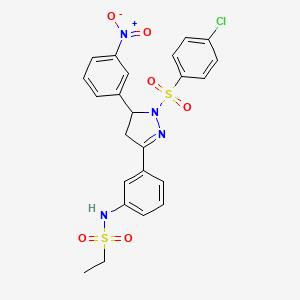![molecular formula C21H19ClF3N3OS B2378271 5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 321553-31-5](/img/structure/B2378271.png)
5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19ClF3N3OS and its molecular weight is 453.91. The purity is usually 95%.
BenchChem offers high-quality 5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification
Researchers have explored the chemical synthesis and modification of compounds similar to 5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. For instance, Bol’but et al. (2014) focused on synthesizing tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, involving a reaction with benzylthiol, potentially applicable in modifying compounds like the one (Bol’but, Kemskii, & Vovk, 2014).
Antitumor Activities
A study by Xin (2012) explored the synthesis and antitumor activities of similar pyrazole derivatives, highlighting the potential medicinal applications of such compounds in cancer treatment (Xin, 2012).
Antibacterial and Antienzymatic Potential
Siddiqui et al. (2014) conducted research on derivatives of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating their antibacterial and moderate anti-enzymatic activities. This suggests the potential of similar compounds, like the one , in the field of antibacterial drug development (Siddiqui et al., 2014).
Insecticidal Activities
The insecticidal activities of similar pyrazole derivatives were studied by Wu et al. (2017), indicating potential applications in agriculture pest management (Wu et al., 2017).
Crystal Structure Analysis
Prabhuswamy et al. (2016) focused on the synthesis and crystal structure analysis of related pyrazole derivatives, providing insights into the physical and chemical properties of such compounds, which can be crucial for their application in various scientific fields (Prabhuswamy et al., 2016).
Pharmacological Evaluation
Srivastava et al. (2007) evaluated the pharmacological properties of diaryl dihydropyrazole-3-carboxamides, which are structurally similar, for their appetite suppression and body weight reduction effects, indicating potential applications in medical research (Srivastava et al., 2007).
Antifungal and Antimicrobial Properties
Research by Shah et al. (2018) on amino pyrazole derivatives, which include structures related to 5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, revealed potential antifungal and antimicrobial properties, suggesting the compound's relevance in addressing microbial infections (Shah, Patel, & Karia, 2018).
properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N3OS/c1-12-4-9-16(10-13(12)2)26-19(29)17-18(21(23,24)25)27-28(3)20(17)30-11-14-5-7-15(22)8-6-14/h4-10H,11H2,1-3H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPZHNIVEYLMMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=C2C(F)(F)F)C)SCC3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2378192.png)

![Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2378194.png)
![N-[4-({[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)phenyl]-2-furamide](/img/structure/B2378195.png)




![1-(2-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2378203.png)




